molecular formula C12H23NO10 B1205713 6-(alpha-D-glucosaminyl)-1D-myo-inositol

6-(alpha-D-glucosaminyl)-1D-myo-inositol

Cat. No.: B1205713
M. Wt: 341.31 g/mol
InChI Key: HEPUIGACZYVUCD-PGVKBZDESA-N
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Description

Glucosaminyl-(Alpha-6)-D-Myo-Inositol: is a complex compound involved in glycosylation processes. It plays a crucial role in the modification of glycoproteins, which are proteins with attached sugar molecules. Specifically, Glucosaminyl-(Alpha-6)-D-Myo-Inositol participates in the synthesis of N-linked glycans, which are essential for cell communication, signaling, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of Glucosaminyl-(Alpha-6)-D-Myo-Inositol occurs in the Golgi apparatus of multicellular organisms. The enzyme responsible for catalyzing the addition of GlcNAc (N-acetylglucosamine) residues to the terminal α-1,3-linked mannose is N-Acetylglucosaminyltransferase-I (GnT-I) . This enzyme transfers GlcNAc from UDP-GlcNAc to the Man5GlcNAc2Asn core structure, initiating the formation of hybrid and complex N-linked glycans.

Industrial Production Methods: While Glucosaminyl-(Alpha-6)-D-Myo-Inositol is not directly produced industrially, its role in glycosylation pathways impacts the quality and function of glycoproteins used in various applications, including biopharmaceuticals and diagnostics.

Chemical Reactions Analysis

Types of Reactions: Glucosaminyl-(Alpha-6)-D-Myo-Inositol participates in glycosylation reactions, including:

    Glycosyltransferase Reaction: GnT-I transfers GlcNAc to the mannose core.

    Oxidation and Reduction Reactions: These are not directly catalyzed by Glucosaminyl-(Alpha-6)-D-Myo-Inositol but are relevant to glycan modification.

Common Reagents and Conditions:

    UDP-GlcNAc: The donor substrate for GlcNAc transfer.

    Terminal α-1,3-Linked Mannose: The acceptor substrate.

    Medial/Trans Golgi Environment: Where GnT-I resides.

Major Products: The major product is the modified N-linked glycan structure, which influences protein folding, stability, and function.

Scientific Research Applications

Glucosaminyl-(Alpha-6)-D-Myo-Inositol impacts various fields:

    Biological Research: Studying glycoprotein function and cell signaling.

    Medicine: Understanding glycan-related diseases and developing glycoprotein-based therapies.

    Industry: Improving glycoprotein production for biopharmaceuticals.

Mechanism of Action

GnT-I’s action initiates glycan branching, affecting protein interactions, stability, and trafficking. The precise molecular targets and pathways are context-dependent.

Properties

Molecular Formula

C12H23NO10

Molecular Weight

341.31 g/mol

IUPAC Name

(1R,2R,4R,5S)-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H23NO10/c13-3-5(16)4(15)2(1-14)22-12(3)23-11-9(20)7(18)6(17)8(19)10(11)21/h2-12,14-21H,1,13H2/t2-,3-,4-,5-,6?,7-,8-,9-,10+,11?,12-/m1/s1

InChI Key

HEPUIGACZYVUCD-PGVKBZDESA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@@H](C([C@H]([C@@H]2O)O)O)O)O)N)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(alpha-D-glucosaminyl)-1D-myo-inositol
Reactant of Route 2
6-(alpha-D-glucosaminyl)-1D-myo-inositol
Reactant of Route 3
6-(alpha-D-glucosaminyl)-1D-myo-inositol
Reactant of Route 4
6-(alpha-D-glucosaminyl)-1D-myo-inositol
Reactant of Route 5
6-(alpha-D-glucosaminyl)-1D-myo-inositol
Reactant of Route 6
6-(alpha-D-glucosaminyl)-1D-myo-inositol

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